1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]-
1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]-
Brand Name:
Vulcanchem
CAS No.:
107552-89-6
VCID:
VC0172561
InChI:
InChI=1S/C13H11NO4S/c1-7(15)11(8(2)16)19-14-12(17)9-5-3-4-6-10(9)13(14)18/h3-6,11H,1-2H3
SMILES:
CC(=O)C(C(=O)C)SN1C(=O)C2=CC=CC=C2C1=O
Molecular Formula:
C13H11NO4S
Molecular Weight:
277.3 g/mol
1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]-
CAS No.: 107552-89-6
Main Products
VCID: VC0172561
Molecular Formula: C13H11NO4S
Molecular Weight: 277.3 g/mol
CAS No. | 107552-89-6 |
---|---|
Product Name | 1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]- |
Molecular Formula | C13H11NO4S |
Molecular Weight | 277.3 g/mol |
IUPAC Name | 2-(2,4-dioxopentan-3-ylsulfanyl)isoindole-1,3-dione |
Standard InChI | InChI=1S/C13H11NO4S/c1-7(15)11(8(2)16)19-14-12(17)9-5-3-4-6-10(9)13(14)18/h3-6,11H,1-2H3 |
Standard InChIKey | YTUQAKQNUXTCOX-UHFFFAOYSA-N |
SMILES | CC(=O)C(C(=O)C)SN1C(=O)C2=CC=CC=C2C1=O |
Canonical SMILES | CC(=O)C(C(=O)C)SN1C(=O)C2=CC=CC=C2C1=O |
PubChem Compound | 13617671 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume